REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:13][C:14]([F:17])([F:16])[F:15])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10])([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:13][C:14]([F:15])([F:16])[F:17])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10]
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Name
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|
Quantity
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6.43 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=CC(=C(C(=O)O)C1)OC(F)(F)F
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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128 mg
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CUSTOM
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Details
|
the filtrate was evaporated to dryness
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Type
|
CUSTOM
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Details
|
The re-residue was triturated with diethyl ether
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Type
|
FILTRATION
|
Details
|
the crystals were filtered off
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.644 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |